molecular formula C15H23N B8625998 4-(4-Phenylbutyl)piperidine CAS No. 118156-59-5

4-(4-Phenylbutyl)piperidine

Cat. No. B8625998
M. Wt: 217.35 g/mol
InChI Key: WREUFUDUYWORCW-UHFFFAOYSA-N
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Patent
US08445684B2

Procedure details

To a solution of 1-(tert-butoxycarbonyl)-4-(4-phenylbutyl)piperidine (202 mg, 636 μmol) in MeOH (1 mL) was added 2N anhydrous HCl/ether (1.5 mL, 3.0 mmol). The solution was stirred overnight and then evaporated. The residue was dissolved in deionized water. EtOAc was used to wash the aqueous layer before the pH was altered to approx. 9-10. The aqueous layer was extracted three times with CH2Cl2 and dried over Na2SO4. After evaporation, 4-(4-phenylbutyl)piperidine (83.4 mg, 60%) was obtained as a colorless oil. 1H NMR (CDCl3, 400 MHz) δ 7.28 (m, 2H), 7.18 (m, 3H), 3.05 (m, 2H), 2.57 (m, 4H), 2.41 (br, 1H), 1.61 (m, 3H), 1.25 (m, 8H).
Name
1-(tert-butoxycarbonyl)-4-(4-phenylbutyl)piperidine
Quantity
202 mg
Type
reactant
Reaction Step One
Name
HCl ether
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][CH2:15][CH2:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.Cl.CCOCC>CO>[C:18]1([CH2:17][CH2:16][CH2:15][CH2:14][CH:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2|

Inputs

Step One
Name
1-(tert-butoxycarbonyl)-4-(4-phenylbutyl)piperidine
Quantity
202 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CCCCC1=CC=CC=C1
Name
HCl ether
Quantity
1.5 mL
Type
reactant
Smiles
Cl.CCOCC
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in deionized water
WASH
Type
WASH
Details
to wash the aqueous layer before the pH
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 83.4 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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